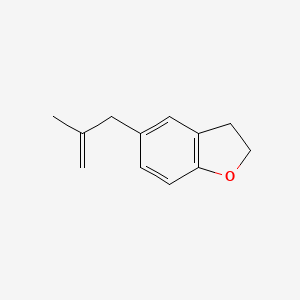

5-(2-Methylallyl)-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C12H14O/c1-9(2)7-10-3-4-12-11(8-10)5-6-13-12/h3-4,8H,1,5-7H2,2H3 |

InChI Key |

RBPVRRZSRJKMMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1=CC2=C(C=C1)OCC2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H14O

- Molecular Weight : 174.24 g/mol

- CAS Number : 40492-52-2

The compound features a dihydrobenzofuran structure, which is known for its diverse biological activities. The presence of the 2-methylallyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that 5-(2-Methylallyl)-2,3-dihydrobenzofuran exhibits significant anticancer properties. Studies have shown that derivatives of dihydrobenzofuran can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action :

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation by affecting signaling pathways involved in cancer progression.

Case Study: Inhibition of Hepatocellular Carcinoma Cells

A study demonstrated that the compound significantly reduced the viability of HepG2 cells (a liver cancer cell line) with an IC50 value indicating potent cytotoxicity. The treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in liver cancer treatment .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. The compound has shown promising results against both bacterial and fungal strains.

- Antibacterial Activity :

- Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Antifungal Activity :

- Exhibits potential antifungal properties, making it a candidate for further development in antifungal therapies.

Neuropathic Pain Management

Dihydrobenzofuran derivatives have been investigated for their role as cannabinoid receptor agonists, particularly in the context of neuropathic pain management. The selective activation of cannabinoid receptors may provide a novel approach to pain relief without the psychoactive effects associated with traditional cannabinoids.

Case Study: Cannabinoid Receptor Agonism

In vivo studies have indicated that certain dihydrobenzofuran derivatives exhibit significant analgesic effects by acting as selective agonists for cannabinoid receptor type 2 (CB2). This suggests a potential therapeutic pathway for treating neuropathic pain conditions .

Material Science Applications

Due to their unique structural properties, compounds like this compound are being explored for applications in material science, particularly in the development of polymers and other materials with specific mechanical or thermal properties.

- Polymer Synthesis :

- The compound can serve as a building block in the synthesis of advanced polymeric materials with enhanced durability and resistance to environmental factors.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Lipophilicity

The position and nature of substituents on the 2,3-dihydrobenzofuran core significantly influence physicochemical and biological properties. For example:

- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A psychoactive benzofuran with a primary amine substituent at the 5-position. It exhibits locomotor stimulant effects in mice, comparable to MDMA, but with distinct pharmacokinetic profiles due to differences in lipophilicity and metabolic pathways .

- 6-(2-Aminopropyl)benzofuran (6-APB): Lacks the dihydro ring, increasing planarity and reducing clogP (calculated logP). This structural difference correlates with altered receptor binding and reduced cytochrome P450 inhibition compared to dihydro analogs .

Lipophilicity Data :

*Estimated based on analogs in and .

Substituents at the 5-position generally enhance target engagement in dihydrobenzofurans, as seen in darifenacin intermediates (5-bromoethyl substitution) and antimicrobial analogs .

Antimicrobial Activity:

- ND-11503: A 2,3-dihydrobenzofuran derivative with a 5-(aminomethyl) substituent, shows potent anti-tubercular activity (MIC < 0.1 µg/mL against M. tuberculosis). Its efficacy is attributed to optimal clogP (~4.2) and hydrogen-bonding capacity .

- 5-(2-Methylallyl)-DHBF : While direct data is unavailable, computational studies suggest that alkyl substituents like methylallyl may enhance membrane permeability but reduce solubility, limiting in vivo applicability .

Psychoactive Effects:

- 5-APDB and 5-MAPB: These 5-substituted dihydrobenzofurans mimic MDMA’s effects but with delayed onset and prolonged duration due to slower metabolism. Their dihydro structure increases metabolic stability compared to non-dihydro analogs like 6-APB .

Enzyme Inhibition:

- Cytochrome P450 Interactions: Dihydrobenzofuran derivatives with ether or amine bridges (e.g., compound 12a in ) inhibit CYP isoforms, a liability avoided in 6-APB due to its non-dihydro structure .

Key Research Findings and Data Tables

Table 2: ADMET Properties (Computational Predictions)

| Property | 5-(2-Methylallyl)-DHBF | 5-APDB | ND-11503 |

|---|---|---|---|

| Water Solubility (LogS) | -3.2 | -2.8 | -2.5 |

| CYP2D6 Inhibition | High | Moderate | Low |

| Plasma Protein Binding (%) | 89 | 78 | 82 |

*Data inferred from and structural analogs.

Q & A

Q. What are the established synthetic routes for 5-(2-Methylallyl)-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?

The synthesis of dihydrobenzofuran derivatives typically involves cyclization or functionalization of pre-existing benzofuran cores. For example:

- Friedel-Crafts alkylation : Analogous to 5-Acetyl-2,3-dihydrobenzofuran synthesis, 2,3-dihydrobenzofuran can react with 2-methylallyl chloride in the presence of Lewis acids like AlCl₃ to introduce the methylallyl group at the 5-position .

- Palladium-catalyzed coupling : Green solvent-based cycloisomerization of enynols (e.g., using glycerol or water) may offer a sustainable route, as demonstrated for 2,3-dimethylfuran derivatives .

- Oxidative coupling : Evidence for styrene-derived dihydrobenzofurans (e.g., 5-methoxy-2-phenyl derivatives) suggests hexafluoropropanol as a solvent and DDQ as an oxidant could facilitate regioselective coupling .

Key factors : Catalyst choice (AlCl₃ vs. Pd), solvent polarity, and temperature control. Yields are often optimized via iterative adjustments to stoichiometry and reaction time.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylallyl protons at δ ~4.8–5.2 ppm for allylic groups) and dihydrobenzofuran ring conformation .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄O) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in related dihydrofuran structures .

Validation : Cross-referencing with databases (e.g., PubChem, Reaxys) ensures consistency with analogous compounds .

Q. What are the known reactivity patterns of the 2-methylallyl group in dihydrobenzofuran systems?

- Electrophilic substitution : The electron-rich benzofuran core directs further substitutions (e.g., halogenation at the 4-position).

- Oxidative cleavage : Ozonolysis or RuO₄-mediated cleavage of the methylallyl group may yield ketones or carboxylic acids, as observed in similar allyl-substituted furans .

- Cycloaddition : The conjugated diene in the methylallyl group could participate in Diels-Alder reactions, forming polycyclic derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-substituted dihydrobenzofurans be addressed?

- Directing groups : Introducing temporary substituents (e.g., acetyl or methoxy groups) can guide alkylation to the 5-position, followed by removal .

- Computational modeling : DFT calculations predict favorable transition states for electrophilic attack, aiding in rational design .

- Microwave-assisted synthesis : Reduces side reactions by accelerating desired pathways, as shown in hexasubstituted dihydrofuran syntheses .

Q. What contradictions exist in reported spectroscopic data for dihydrobenzofuran derivatives, and how can they be resolved?

- ¹H NMR splitting discrepancies : Variations in coupling constants (e.g., J = 8–10 Hz for dihydrofuran ring protons) may arise from solvent effects or conformational flexibility. Deuterated solvents and variable-temperature NMR clarify dynamic behavior .

- Mass spectral anomalies : Isomeric byproducts (e.g., 4- vs. 5-substituted derivatives) require LC-MS/MS or GC-MS separation .

Q. How can computational tools (e.g., QSAR, molecular docking) predict the bioactivity of this compound?

- 3D-QSAR models : Built using antileishmanial dihydrobenzofurans as templates, these models correlate substituent electronic properties (e.g., Hammett constants) with activity .

- Docking studies : The methylallyl group’s hydrophobicity and spatial orientation may enhance binding to enzyme pockets (e.g., cytochrome P450 or Leishmania protease targets) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Catalyst leaching : Heterogeneous catalysts (e.g., immobilized AlCl₃) improve recyclability and reduce byproducts .

- Chiral resolution : For enantiomerically pure derivatives, chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution may be required .

Methodological Considerations

- Sample preparation : Solid-phase extraction (SPE) with HLB cartridges ensures purity for bioactivity assays .

- Data validation : Cross-referencing synthetic intermediates with spectral databases (e.g., PubChem , DSSTox ) minimizes misassignment risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.